molecular formula C9H15NO2 B12072163 2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid

2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid

Katalognummer: B12072163
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: IYOSOTHWYXTTAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6,6-Dimethyl-3-azabicyclo[310]hexan-3-yl)acetic acid is a heterocyclic organic compound featuring a bicyclic structure with a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid typically involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. One common method employs ruthenium (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation to produce the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, optimizing reaction conditions to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or other reducing agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Serves as a precursor in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of 2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid is unique due to its specific acetic acid moiety, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of a wide range of bioactive compounds.

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

2-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid

InChI

InChI=1S/C9H15NO2/c1-9(2)6-3-10(4-7(6)9)5-8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12)

InChI-Schlüssel

IYOSOTHWYXTTAS-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2C1CN(C2)CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.